Beheneth-2
Description
Academic Relevance and Research Scope of Beheneth-2 in Colloid and Interface Science
This compound, as a nonionic surfactant, holds relevance in the academic fields of colloid and interface science. Colloid science is the study of systems where one phase is dispersed in a continuous phase, with at least one dimension of the dispersed phase being in the colloidal range (approximately 1 nm to 10 µm). byjus.comchemistryworld.com Interface science focuses on the phenomena occurring at the boundaries between different phases. mpg.detus.ac.jp Surfactants like this compound are fundamental to these fields because they accumulate at interfaces, modifying their properties and enabling the formation and stabilization of colloidal systems like emulsions and dispersions. cosmileeurope.eubyjus.com
Research involving this compound within this context would likely explore its behavior at interfaces, such as the oil-water interface. This includes investigating its ability to reduce interfacial tension, its adsorption characteristics, and its role in the formation and stability of emulsions. The efficiency of an emulsifier is related to its ability to lower interfacial tension and form a stable film around dispersed droplets. cosmileeurope.eujustia.com
Studies in colloid and interface science involving this compound could encompass various aspects, including:
Emulsion Formation and Stability: Research might focus on how this compound influences the droplet size distribution, creaming, sedimentation, and coalescence in emulsions. cosmileeurope.eujustia.com The interaction of this compound with other components in a formulation, and how these interactions affect emulsion stability, could also be a research area.
Interfacial Tension: Measuring the reduction in interfacial tension at the oil-water interface in the presence of this compound at varying concentrations.
Adsorption Behavior: Investigating how this compound molecules arrange themselves at the interface and the factors influencing their adsorption density.
Rheological Properties of Emulsions: Examining how this compound impacts the viscosity and flow behavior of emulsified systems.
Interactions with Other Surfactants or Polymers: Studying synergistic or antagonistic effects when this compound is combined with other surface-active agents or rheology modifiers in colloidal systems. ufrn.brepo.orgpersonalcaremagazine.compersonalcaremagazine.com
While specific detailed research findings solely focused on this compound in colloid and interface science were not extensively detailed in the search results beyond its general classification and function as an emulsifier, the principles of colloid and interface science provide the framework for understanding and researching its behavior in such systems. The study of ethoxylated fatty alcohols with varying ethoxylation degrees, like the Beheneth series, is a common area of research in this field to understand the impact of structure on surface activity and formulation performance. atamanchemicals.comatamanchemicals.comgoogle.comgoogleapis.com
Structure
2D Structure
Properties
IUPAC Name |
2-(2-docosoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28-25-26-29-24-22-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTIFWMWLCYDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179605 | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24897-44-7 | |
| Record name | Beheneth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024897447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEHENETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891IAM9Z9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modification Pathways
Ethoxylation Processes for Fatty Alcohols
Ethoxylation is a fundamental chemical reaction in which ethylene (B1197577) oxide is added to a molecule containing a labile hydrogen, such as a fatty alcohol. venus-goa.comwikipedia.org This reaction is a cornerstone of industrial production for generating nonionic surfactants like fatty alcohol ethoxylates. wikipedia.orgmatangiindustries.comrimpro-india.com The typical industrial process involves introducing ethylene oxide into the fatty alcohol in the presence of a catalyst, often under controlled temperature and pressure conditions. wikipedia.org The reaction is exothermic, necessitating careful management to prevent thermal runaway. wikipedia.org
Catalytic Systems in Ethoxylation
The ethoxylation of fatty alcohols can be catalyzed by various systems, broadly categorized as homogeneous and heterogeneous catalysts. researchgate.netacs.org
| Catalyst Type | Examples | Characteristics | Ethoxylate Distribution |
| Homogeneous | Potassium Hydroxide (B78521) (KOH), Sodium Hydroxide (NaOH) | Solubilized in the reaction mixture; operate at relatively low temperature/pressure core.ac.uk | Broad |
| Heterogeneous | Calcined or hydrophobized layer compounds, Metal-based catalysts | Solid catalysts; can influence diffusion based on molecular size core.ac.ukwikipedia.org | Narrower |
Homogeneous basic catalysts, such as potassium hydroxide wikipedia.orgresearchgate.netatamanchemicals.comcore.ac.uk and sodium hydroxide wikipedia.orgresearchgate.netcore.ac.uk, are conventionally used to promote the insertion of ethylene oxide. core.ac.uk However, this approach generally results in a broad distribution of ethoxymers. core.ac.ukwikipedia.org This is attributed to statistical proton exchange during chain propagation, which shows no significant preference based on the growing ethoxylate chain's structure. vt.edu
To obtain a narrower distribution of ethoxylates, heterogeneous catalysts are increasingly employed. researchgate.netcore.ac.uk These solid catalysts can lead to a more controlled addition of ethylene oxide by influencing the diffusion of molecules within their porous structures. core.ac.uk This can favor the reaction of the initial alcohol over longer ethoxylate chains, thereby narrowing the molecular weight distribution of the products. core.ac.uk Examples of heterogeneous catalysts investigated for narrow-range ethoxylation include specific metal oxides and modified layer compounds. researchgate.netwikipedia.org
Control of Ethylene Oxide Distribution and Narrow-Range Ethoxylates
The distribution of ethylene oxide units significantly impacts the functional properties of the resulting ethoxylate, including its solubility, foaming characteristics, and emulsifying capabilities. shreechem.inchemicalbull.com Conventional basic catalysis typically yields a wide range of ethoxylates. wikipedia.org For instance, aiming for an average of 12 moles of ethylene oxide with a conventional alkaline hydroxide catalyst might produce a mixture where the number of ethylene oxide units varies considerably. wikipedia.org
Narrow-range ethoxylates (NREs) are fatty alcohol polyglycol ethers distinguished by a more concentrated distribution of homologues. wikipedia.org The synthesis of NREs is achieved through the use of advanced catalytic systems that provide enhanced control over the ethoxylation reaction. wikipedia.orgwikipedia.org This leads to a product mixture with a higher proportion of molecules possessing the desired number of ethylene oxide units and reduced levels of unreacted alcohol and low ethoxylates. google.com Ongoing research focuses on identifying suitable catalysts and optimizing reaction conditions for the synthesis of narrowly distributed ethoxylated products. acs.org
Mechanistic Aspects of Ethoxylation Reactions
The reaction mechanism of fatty alcohol ethoxylation is dependent on the catalyst type. Under basic catalysis, the reaction generally proceeds via a second-order SN2 nucleophilic substitution mechanism. vt.edu The basic catalyst interacts with the fatty alcohol, generating an alcoholate anion that acts as a nucleophile, attacking the epoxide ring of ethylene oxide. vt.edu
Acidic catalysts, less frequently used in commercial production due to the potential for byproduct formation, operate through a mechanism where the catalyst associates with ethylene oxide. vt.edu In this case, the reaction is less influenced by the initiator concentration or structure, and the oligomerization follows an SN1 reaction mechanism. vt.edu
In heterogeneous catalysis, the mechanism can involve the adsorption of reactants onto specific sites on the catalyst surface. core.ac.uk This constrained reaction environment can contribute to a narrower distribution of ethoxylation units. core.ac.uk
Derivatization of Ethoxylated Alcohols
Ethoxylated alcohols, including Beheneth-2, can undergo further chemical transformations to produce derivatives with modified properties and expanded applications. venus-goa.comgoogle.com
Formation of Ethoxysulfates and Other Anionic Derivatives
A significant derivatization pathway for ethoxylated fatty alcohols is their conversion to ethoxysulfates. wikipedia.orggoogle.com This involves reacting the ethoxylated alcohol with a sulfating agent, such as sulfur trioxide or chlorosulfuric acid, to form a sulfate (B86663) ester. wikipedia.org Subsequent neutralization of the sulfate ester with a base, such as sodium hydroxide wikipedia.org or an alkanolamine, yields an anionic surfactant salt. wikipedia.org These ethoxysulfates are characterized by their good water solubility and are widely used as anionic surfactants. wikipedia.org
Beyond ethoxysulfates, ethoxylated alcohols can be modified to create other anionic derivatives. While specific details regarding the anionic derivatization of this compound are not extensively covered in the provided text, general methods for derivatizing alcohol ethoxylates for analytical purposes include reactions with reagents that introduce a charge or enhance detection, such as specific pyridinium (B92312) salts or cyclic anhydrides. researchgate.netacs.org
Molecular Self Assembly and Supramolecular Structures
Micellization Phenomena of Beheneth-2 and Related Nonionic Surfactants
In aqueous solutions, nonionic surfactants like this compound spontaneously form aggregates known as micelles above a specific concentration. holowiki.org A micelle is a thermodynamically stable colloidal aggregate where the hydrophobic tails form a core, shielded from the water, while the hydrophilic polyoxyethylene headgroups form a corona at the micelle-water interface. wikipedia.orgcabidigitallibrary.org This process of micelle formation, or micellization, is a fundamental property that dictates the interfacial and performance characteristics of the surfactant. researchgate.net The concentration at which this self-assembly begins is a critical parameter known as the critical micelle concentration (CMC). wikipedia.orgcabidigitallibrary.org A lower CMC value indicates a higher efficiency of the surfactant, as less of it is needed to saturate interfaces and initiate micelle formation. cabidigitallibrary.org
The CMC is not a single point but a narrow concentration range where a sharp change in the solution's physicochemical properties occurs. Various methodologies are employed to detect this transition and determine the CMC. These methods monitor properties that vary differently for surfactant monomers (sub-CMC) compared to micelles (post-CMC).
Surface Tensiometry : This is a primary method for CMC determination. As surfactant concentration increases, monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin forming micelles in the bulk solution, and the surface tension remains relatively constant with further concentration increases. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration. wikipedia.orgsemanticscholar.org
Fluorescence Spectroscopy : This highly sensitive technique utilizes fluorescent probes, such as pyrene, which exhibit different fluorescence spectra in polar versus nonpolar environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This shift in environment causes a detectable change in the fluorescence spectrum, such as a change in the intensity ratio of certain vibronic peaks (I1/I3 for pyrene). The CMC is determined from the inflection point when plotting this ratio against surfactant concentration. researchgate.netresearchgate.net
| Methodology | Principle | Observed Change at CMC |
|---|---|---|
| Surface Tensiometry | Measures the tension at the air-water interface, which is reduced by surfactant monomer adsorption. | The plot of surface tension vs. log(concentration) shows a sharp break, after which the tension remains nearly constant. wikipedia.org |
| Conductivity Measurement | Measures the electrical conductivity of the solution, which depends on the nature and mobility of charge carriers. | A distinct change in the slope of the conductivity vs. concentration plot. semanticscholar.org |
| Fluorescence Spectroscopy | A fluorescent probe partitions from the polar aqueous phase to the nonpolar micellar core. | A sharp change in the probe's fluorescence properties (e.g., intensity, emission wavelength) is observed. researchgate.net |
Micellization is a spontaneous process governed by thermodynamic principles. The key thermodynamic parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—quantify the driving forces behind micelle formation. These parameters are often calculated from the temperature dependence of the CMC. researchgate.netnih.gov
The standard Gibbs free energy of micellization (ΔG°m) is typically negative, indicating that the process is spontaneous. researchgate.netacs.org It is related to the CMC by the equation: ΔG°m ≈ RT ln(CMC) (where R is the gas constant and T is the absolute temperature).
The enthalpy of micellization (ΔH°m) for nonionic surfactants can be endothermic or exothermic and is often highly temperature-dependent. nih.govtandfonline.comresearchgate.net It can be determined from the van't Hoff equation, which relates the change in CMC with temperature. nih.gov The relationship between these parameters is given by the standard thermodynamic equation: ΔG°m = ΔH°m - TΔS°m
| Thermodynamic Parameter | Sign/Value | Interpretation |
|---|---|---|
| Gibbs Free Energy (ΔG°m) | Negative | Indicates a spontaneous micellization process. acs.org |
| Enthalpy (ΔH°m) | Variable (can be positive or negative) | Reflects the net energy change from bond breaking (e.g., disruption of water structure) and bond formation (e.g., van der Waals interactions in the micelle core). nih.gov |
| Entropy (ΔS°m) | Positive | Represents the increase in disorder of the overall system, primarily due to the release of ordered water molecules from around the hydrophobic chains. wikipedia.org |
The self-assembly behavior of nonionic surfactants is sensitive to environmental conditions, which can alter the CMC and the size and shape of the resulting micelles.
Temperature : The effect of temperature on the CMC of nonionic surfactants is typically non-monotonic. acs.orgnih.gov Often, the CMC value decreases as the temperature rises, reaching a minimum, and then increases with a further rise in temperature. researchgate.netresearchgate.netacs.org This behavior results from the complex interplay between temperature's effects on the hydration of the hydrophilic headgroups and the hydrophobic interactions of the tails. acs.orgnih.gov Increasing temperature generally leads to dehydration of the polyoxyethylene chains, which favors micellization and lowers the CMC. However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can make micellization less favorable, leading to an increase in the CMC. researchgate.net
Electrolytes : The addition of electrolytes (salts) to solutions of nonionic surfactants generally promotes micellization, resulting in a lower CMC. researchgate.nettandfonline.com This is attributed to a "salting-out" effect on the hydrophobic groups. researchgate.net The ions from the electrolyte interact with water molecules, reducing the amount of "free" water available to hydrate (B1144303) the surfactant's hydrophilic headgroups and increasing the effective hydrophobicity of the tails. This dehydration of the surfactant molecules makes their aggregation into micelles more energetically favorable. researchgate.net
Co-solvents : The presence of water-miscible organic solvents (co-solvents), such as short-chain alcohols or glycols, typically inhibits micelle formation, leading to an increase in the CMC. acs.orgaub.edu.lb Co-solvents increase the solvency of the bulk medium for the surfactant monomers, making it more energetically favorable for them to remain individually dissolved rather than aggregate. acs.org This effect reduces the hydrophobic driving force for micellization. researchgate.net
| Parameter | General Effect on CMC | Underlying Mechanism |
|---|---|---|
| Increasing Temperature | Non-monotonic (often decreases then increases) | Dehydration of hydrophilic headgroups favors micellization, while disruption of water structure around tails disfavors it. researchgate.netacs.orgnih.gov |
| Adding Electrolytes | Decreases | "Salting-out" effect reduces hydration of surfactant molecules, enhancing their hydrophobicity and promoting aggregation. researchgate.netresearchgate.net |
| Adding Co-solvents | Increases | Improves the solubility of surfactant monomers in the bulk solution, reducing the hydrophobic driving force for micellization. acs.orgaub.edu.lb |
Molecular Packing and Geometrical Considerations in Aggregate Formation
The self-assembly of surfactant molecules like this compound into supramolecular structures is fundamentally governed by the geometry of the individual molecule. The shape and packing of these molecules can be predicted using the critical packing parameter (CPP), a dimensionless number that relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the length of the tail. researchgate.net The CPP is a crucial concept for understanding why certain surfactants form specific types of aggregates, such as spherical micelles, cylindrical micelles, or lamellar bilayers. uobabylon.edu.iqdiva-portal.org
The CPP is calculated using the following formula:
CPP = v / (a₀ * l_c)
Where:
v is the volume of the hydrophobic tail.
a₀ is the optimal surface area occupied by the hydrophilic head group at the aggregate's surface.
l_c is the critical length of the hydrophobic tail, which is its maximum effective length. researchgate.net
The value of the CPP dictates the resulting geometry of the self-assembled structure. The relative size of the hydrophobic and hydrophilic portions of the surfactant molecule determines the preferred curvature of the aggregate interface. diva-portal.orgstevenabbott.co.uk
Table 1: Correlation between Critical Packing Parameter (CPP) and Aggregate Structure
| CPP Value | Molecular Shape | Preferred Aggregate Structure |
|---|---|---|
| < 1/3 | Cone | Spherical Micelles |
| 1/3 to 1/2 | Truncated Cone | Cylindrical Micelles |
| 1/2 to 1 | Cylinder | Flexible Bilayers, Vesicles |
| ≈ 1 | Cylinder | Planar Bilayers (Lamellar Phases) |
| > 1 | Inverted Cone | Inverted Micelles (in non-polar media) |
Data sourced from multiple references. uobabylon.edu.iqstevenabbott.co.uknih.gov
For this compound, which is the polyoxyethylene ether of behenyl alcohol with two ethylene (B1197577) oxide units, the specific molecular geometry strongly influences its packing behavior. This compound possesses a very long, bulky C22 alkyl (behenyl) chain, which constitutes its hydrophobic tail. In contrast, its hydrophilic head group consists of only two oxyethylene units, making it relatively small. phexcom.comchempedia.info
This structural arrangement has significant implications for its CPP value:
The hydrophobic tail volume (v) is substantial due to the long 22-carbon chain.
The hydrophilic head group area (a₀) is minimal because of the short polyoxyethylene chain. Repulsion between these small head groups is low, allowing for tighter packing.
The critical tail length (l_c) is also significant, corresponding to the extended C22 chain.
Given the large 'v' and small 'a₀', the resulting CPP for this compound is expected to be close to 1. This cylindrical-like molecular shape favors the formation of structures with minimal interfacial curvature. nih.gov Consequently, this compound molecules tend to pack into planar bilayers, leading to the formation of lamellar liquid crystalline phases. nih.gov These lamellar structures are similar to the lipid bilayers found in the stratum corneum of the skin. nikkolgroup.com The ability to form these stable, flat layers is a key characteristic of surfactants with a CPP approaching unity. uobabylon.edu.iq
Table 2: Estimated Geometrical Parameters for this compound
| Parameter | Description for this compound | Impact on CPP |
|---|---|---|
| v (Tail Volume) | Large (C22 Alkyl Chain) | Increases CPP Value |
| a₀ (Head Group Area) | Small (2 Ethylene Oxide Units) | Increases CPP Value |
| l_c (Tail Length) | Long (C22 Alkyl Chain) | Decreases CPP Value (denominator) |
| Resulting CPP | Calculated value is approximately 1 | Favors Planar Bilayer (Lamellar) Formation |
Research on polyoxyethylene alkyl ethers confirms that the balance between the alkyl chain length and the number of ethylene oxide units is the determining factor for the type of aggregate formed. nih.govidexlab.com For ethers with long alkyl chains and short ethylene oxide chains, like this compound, the tendency to form lamellar phases is well-established. These structures consist of parallel-stacked bilayers of surfactant molecules separated by layers of the solvent (typically water). rsc.org
Interfacial Science and Adsorption Behavior
Adsorption Mechanisms at Liquid-Liquid and Liquid-Solid Interfaces
Adsorption at interfaces involves the accumulation of molecules from a bulk phase onto a surface or interface. For Beheneth-2, this occurs at the boundary between two immiscible liquids (e.g., oil and water) or between a liquid and a solid surface. Surfactant molecules orient themselves at these interfaces such that their hydrophilic head groups are in the aqueous phase and their hydrophobic tails are in the non-aqueous phase or oriented away from a hydrophilic solid surface industrialchemicals.gov.auiptsalipur.orgresearchgate.netunirioja.es.
While the general principles of surfactant adsorption at liquid-liquid and liquid-solid interfaces are well-established, specific detailed research findings on the precise adsorption mechanisms of this compound were not extensively available in the consulted literature. Generally, adsorption at liquid-liquid interfaces is driven by the reduction in interfacial free energy, where the surfactant molecules minimize the unfavorable contact between the two immiscible bulk phases psu.eduthermopedia.commaterialsxpertise.com. At liquid-solid interfaces, adsorption can involve a variety of interactions between the surfactant molecules and the solid surface, including electrostatic forces, hydrogen bonding, and hydrophobic interactions, depending on the nature of both the surfactant and the solid researchgate.netepo.orgnih.govuwo.ca.
The kinetics of adsorption describes the rate at which surfactant molecules accumulate at an interface, while thermodynamics describes the equilibrium state of this adsorption. Adsorption is a time-dependent process, and the rate is influenced by factors such as the diffusion of surfactant molecules from the bulk to the interface and the energy barrier to adsorption ethz.chkruss-scientific.com. The process continues until the surface concentration of the surfactant reaches equilibrium with the bulk concentration.
Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insights into the spontaneity and energy changes associated with the adsorption process unirioja.esmdpi.comnih.govyoutube.comscirp.org. A negative ΔG indicates a spontaneous adsorption process. ΔH can suggest whether the adsorption is exothermic or endothermic, while ΔS reflects changes in the randomness or order of the system upon adsorption unirioja.esmdpi.comnih.govyoutube.comscirp.org. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often used to analyze adsorption rate data and understand the rate-limiting steps involved unirioja.esmdpi.comnih.govscirp.orgnih.govyoutube.comscienceopen.comrsc.orgmdpi.com.
Specific kinetic and thermodynamic studies detailing the adsorption of this compound were not found in the provided search results. However, the general principles of adsorption kinetics and thermodynamics as applied to surfactants would be relevant to understanding this compound's behavior.
The adsorption of a surfactant like this compound at an interface can be influenced by the properties of the surfaces involved and the presence of impurities in the system. At liquid-solid interfaces, the nature of the solid surface, including its surface energy, roughness, porosity, and surface charge, plays a significant role in determining the extent and strength of adsorption iptsalipur.orgepo.orgnih.govuwo.caresearchgate.netresearchgate.netsintef.nogoogle.com. For instance, a highly charged solid surface can strongly interact electrostatically with charged or polar head groups of surfactant molecules nih.govscienceopen.comnih.govresearchgate.netrsc.org.
Impurities in the system, whether in the bulk phases or on the surfaces, can also affect surfactant adsorption. Other surface-active substances can compete with this compound for interfacial space, altering its adsorption behavior nih.govresearchgate.netmdpi.comnih.gov. Impurities on a solid surface can block adsorption sites or modify the surface properties, thereby influencing the adsorption of this compound nih.govmdpi.comnih.govnih.gov. While the general impact of surface properties and impurities on adsorption is recognized, specific studies detailing these effects on this compound adsorption were not available in the consulted literature.
Hydrogen bonding and electrostatic interactions are key intermolecular forces that can drive or influence the adsorption of molecules, including surfactants, at interfaces iptsalipur.orgresearchgate.netpsu.eduepo.orgnih.govnih.govyoutube.commdpi.comnih.govresearchgate.netrsc.orgnih.govdeswater.combiorxiv.orgnih.govnarod.ruaps.orgmdpi.comwu.ac.th. This compound, being an ethoxylated fatty alcohol, contains ether linkages and a terminal hydroxyl group in its hydrophilic head, which can participate in hydrogen bonding with water molecules and potentially with polar groups on a solid surface industrialchemicals.gov.au. If the interface or the solid surface carries a charge, electrostatic interactions between the head group of this compound (which can have a partial charge distribution) and the charged surface can also play a role in its adsorption epo.orgnih.govscienceopen.comnih.govresearchgate.netrsc.orgbiorxiv.org.
The balance between the hydrophobic interactions of the behenyl tail with the non-aqueous phase or hydrophobic surface and the hydrophilic interactions (including hydrogen bonding and potential electrostatic interactions) of the ethoxylated head group with the aqueous phase or hydrophilic surface dictates the adsorption behavior of this compound industrialchemicals.gov.auiptsalipur.orgresearchgate.netunirioja.es. Although the general importance of these forces in surfactant adsorption is well-documented, specific research quantifying the contribution of hydrogen bonding and electrostatic interactions to the adsorption of this compound was not found in the provided search results.
Interfacial Tension Reduction and Dynamics
One of the primary functions of this compound as a surfactant is to reduce the interfacial tension between phases industrialchemicals.gov.au. Interfacial tension arises from the unbalanced cohesive forces experienced by molecules at the interface compared to those in the bulk phases iptsalipur.orgthermopedia.commaterialsxpertise.comethz.chrsc.orgnarod.ru. Surfactant molecules adsorb at the interface, reducing the cohesive forces between the bulk phases and thus lowering the interfacial tension industrialchemicals.gov.auunirioja.esethz.chkruss-scientific.com.
The reduction in interfacial tension by this compound facilitates the formation and stabilization of emulsions, allowing for the dispersion of one immiscible phase within another industrialchemicals.gov.au.
Interfacial tension can be measured under static or dynamic conditions. Static interfacial tension refers to the equilibrium value reached after the interface has been allowed to age and the surfactant adsorption is at equilibrium ethz.chkruss-scientific.comwu.ac.thes-france.comface-kyowa.co.jp. Dynamic interfacial tension, on the other hand, measures the interfacial tension as a function of time from the moment a new interface is created ethz.chkruss-scientific.comwu.ac.thes-france.comface-kyowa.co.jprsc.org. This is particularly relevant in processes where new interfaces are continuously being formed, such as in emulsification or foaming ethz.chkruss-scientific.comes-france.comrsc.org.
Several methods are used to measure static and dynamic interfacial tension, including the Wilhelmy plate method, the Du Noüy ring method, the pendant drop method, the spinning drop method, and the maximum bubble pressure method kruss-scientific.commdpi.comsintef.nonarod.ruwu.ac.thes-france.comface-kyowa.co.jpidahogeology.org. The choice of method depends on the specific system and the type of information required (static or dynamic).
Specific data on the static and dynamic interfacial tension reduction capabilities of this compound were not found in the consulted literature. While this compound is mentioned in patents and cosmetic ingredient lists as an ingredient that reduces interfacial tension youtube.comgoogleapis.com, quantitative data from research studies were not available.
The Gibbs-Marangoni effect, also known simply as the Marangoni effect, refers to the mass transfer along an interface between two fluids due to a gradient in surface or interfacial tension uwo.cascienceopen.comgoogleapis.comgoogleapis.com. These gradients can be caused by variations in surfactant concentration or temperature along the interface uwo.cagoogleapis.comgoogleapis.com. Fluid flows from regions of lower surface tension to regions of higher surface tension googleapis.com.
The Gibbs-Marangoni effect can play a significant role in various dynamic interfacial phenomena, such as the spreading of liquids, the stability of films, and the behavior of droplets and bubbles scienceopen.comgoogleapis.comgoogleapis.com. In systems containing surfactants like this compound, concentration gradients that arise due to non-uniform adsorption or other processes can induce Marangoni flows.
Interfacial Rheology of this compound Containing Systems
Interfacial rheology specifically investigates the flow and deformation behavior of these interfacial layers anton-paar.comtainstruments.com. It provides insights into the mechanical strength and viscoelastic properties of the adsorbed film, which are crucial for understanding and predicting the stability of formulations tainstruments.comkruss-scientific.com. While general principles of interfacial rheology apply to surfactants, specific data for this compound's interfacial rheology were not extensively found in the immediate search results. However, the techniques and correlations discussed below are broadly applicable to surfactant systems, including those potentially containing this compound.
Measurement Techniques for Interfacial Viscosity and Elasticity (e.g., Shear, Dilational Rheology)
Interfacial rheological properties are measured using techniques classified into two main categories: shear rheology and dilational rheology mdpi.comwikipedia.org.
Interfacial Shear Rheology: These techniques involve deforming the interface by changing its shape while keeping the area constant. This provides information about the resistance to shear of the interfacial layer and the structures formed at the interface wikipedia.orgscispace.com. Common methods include the bicone rheometer, double-wall ring, and magnetic needle methods anton-paar.commdpi.comwikipedia.orgresearchgate.net. The magnetic needle method is considered highly sensitive wikipedia.org.
Interfacial Dilational Rheology: These techniques involve changing the interfacial area, causing compression or expansion of the adsorbed film wikipedia.orgscispace.com. This measures the resistance to changes in interfacial area and is particularly sensitive to the adsorption-desorption kinetics of surfactants mdpi.comscispace.com. Techniques include the oscillating pendant drop, oscillating bubble, surface waves, and capillary pressure techniques mdpi.comwikipedia.orgscispace.comresearchgate.net. The oscillating drop method, often combined with optical tensiometry, is widely used to measure dilational elasticity and viscosity by analyzing the change in interfacial tension in response to oscillations in droplet volume wikipedia.orgrheologylab.comnanoscience.com.
These techniques allow for the determination of the complex viscoelastic modulus (E*), which comprises an elastic component (E') representing the ability of the interface to store energy, and a viscous component (E'') representing its ability to dissipate energy dataphysics-instruments.com.
Correlation Between Interfacial Rheology and Film Stability
The rheological properties of the interfacial film play a significant role in the stability of dispersed systems like emulsions and foams anton-paar.comtainstruments.comkruss-scientific.commdpi.com. A strong, viscoelastic interfacial layer can prevent droplets or bubbles from coalescing kruss-scientific.comnanoscience.com.
Elasticity: A higher interfacial elasticity (E') generally indicates a more rigid and mechanically strong interfacial film. This can provide a barrier against coalescence by resisting deformation and rupture of the interface kruss-scientific.comnanoscience.com.
Viscosity: Interfacial viscosity (E'') contributes to the resistance to flow within the interfacial layer. Higher interfacial viscosity can slow down the thinning of the liquid film between approaching droplets or bubbles, thus delaying coalescence firp-ula.org.
While specific data tables for this compound's interfacial rheological properties were not found, the principles and measurement techniques described are fundamental to evaluating its behavior at interfaces and its potential impact on formulation stability.
Emulsification and Emulsion Stabilization Mechanisms
Principles of Emulsion Formation with Beheneth-2
The creation of an emulsion is a process that requires energy to disperse one liquid phase into another in the form of fine droplets. Surfactants like this compound are crucial to this process as they significantly lower the energy required for emulsification and prevent the newly formed droplets from immediately re-associating. cosmileeurope.eumdpi.com
During emulsification, mechanical energy is applied to a system of two immiscible liquids, such as oil and water. This energy input causes large droplets of the dispersed phase to deform and eventually break apart into smaller droplets. The efficiency of this process is largely dictated by the interfacial tension between the two phases. researchgate.netdarwin-microfluidics.com
This compound, as a surface-active agent, migrates to the oil-water interface and lowers this interfacial tension. cosmileeurope.eu By reducing the energy penalty associated with creating new surface area, it facilitates the elongation and fragmentation of larger droplets into smaller ones under shear. The presence of the non-ionic surfactant can influence the specific mode of droplet breakup, which can range from bursting into several smaller droplets to a process known as tip-steaming, depending on factors like surfactant concentration. nih.gov The primary role of this compound in this stage is to reduce the cohesive energy of the dispersed phase, making it easier to break down into the fine droplets that characterize an emulsion.
Once the dispersed droplets are formed, they must be stabilized to prevent their rapid recombination. This compound accomplishes this by forming a protective interfacial film around each droplet. darwin-microfluidics.com The amphiphilic nature of the this compound molecule drives its orientation at the oil-water boundary. The lipophilic behenyl alcohol tail anchors itself in the oil phase, while the hydrophilic polyoxyethylene head orients towards the aqueous phase. darwin-microfluidics.comnih.gov
This arrangement creates a physical barrier at the droplet's surface. darwin-microfluidics.com This film is not merely a static boundary; it possesses viscoelastic properties that help it resist rupture or displacement when droplets collide. The formation of this cohesive and resilient film is the critical first step in imparting kinetic stability to the emulsion, preventing immediate failure after the energy input ceases. mdpi.comdarwin-microfluidics.com
Stability Mechanisms of Emulsions Stabilized by this compound
Long-term emulsion stability is challenged by several physical processes that can lead to phase separation, including flocculation, coalescence, and Ostwald ripening. The interfacial film created by this compound employs specific mechanisms to counteract these destabilizing phenomena.
Flocculation is the process where individual droplets aggregate into loose clusters, while coalescence is the irreversible merging of these droplets into a larger one, ultimately leading to phase separation. mdpi.com this compound primarily prevents these events through steric hindrance, a mechanism common to non-ionic surfactants. researchgate.netresearchgate.net
The hydrophilic polyoxyethylene chains of the this compound molecules extend from the droplet surface into the continuous aqueous phase. nih.gov When two droplets approach each other, these extended chains begin to overlap. This overlap results in a localized increase in osmotic pressure and a loss of configurational entropy, creating a repulsive force that pushes the droplets apart. researchgate.net This steric barrier effectively prevents the droplets from coming into close enough contact for coalescence to occur. researchgate.netresearchgate.net
| Instability Phenomenon | Description | Stabilization Mechanism by this compound |
|---|---|---|
| Flocculation | Droplets aggregate into loose clusters without losing their individual integrity. | Steric repulsion from the hydrated polyoxyethylene chains prevents close approach. |
| Coalescence | Two or more droplets merge to form a single, larger droplet, reducing interfacial area. | The robust interfacial film and steric hindrance provide a mechanical and energetic barrier against the merging of droplets. mdpi.com |
Ostwald ripening is a thermodynamically driven process where, in a polydisperse emulsion, smaller droplets dissolve over time and their material redeposits onto larger droplets. nih.gov This occurs because smaller particles have a higher chemical potential and thus greater solubility in the continuous phase than larger particles. This phenomenon is a significant challenge for the long-term stability of emulsions, particularly those with very fine droplets or a dispersed phase that has some minor solubility in the continuous phase. nih.govresearchgate.net
The primary method to inhibit Ostwald ripening is to include a compound in the dispersed phase that is extremely insoluble in the continuous phase. nih.gov While the surfactant itself is not the primary inhibitor, the nature of the interfacial film it creates can play a role. A densely packed and coherent film formed by this compound at the oil-water interface can act as a barrier to the diffusion of dispersed-phase molecules into the continuous phase. By hindering this mass transport step, the rate of Ostwald ripening can be effectively reduced. nih.gov However, the most effective inhibition strategies typically involve formulation adjustments beyond the choice of the primary emulsifier. nih.gov
Microemulsion Formation and Characterization
Microemulsions are a special class of emulsions that are thermodynamically stable, transparent or translucent, and characterized by extremely small droplet sizes, typically in the range of 10 to 100 nanometers. mdpi.comnih.gov Unlike conventional emulsions (macroemulsions), which are kinetically stable but thermodynamically unstable, microemulsions form spontaneously under specific conditions of composition and temperature. mdpi.com
The formation of microemulsions often requires a specific balance of oil, water, surfactant, and frequently a co-surfactant. nih.gov Non-ionic surfactants like this compound can be used to formulate microemulsions. The key to their formation is the reduction of the interfacial tension to an ultra-low value, close to zero, which allows the interface to be flexible and adopt a highly curved structure without a significant energy penalty. mdpi.commdpi.com
The characterization of microemulsions involves a suite of techniques to determine their structure and physical properties. These methods are essential for confirming the formation of a microemulsion and understanding its behavior.
| Characterization Technique | Parameter Measured | Information Gained |
|---|---|---|
| Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS) | Hydrodynamic radius of droplets, Polydispersity Index (PDI). nih.gov | Confirms the nano-scale size of the droplets and the uniformity of the size distribution. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Droplet morphology and size. nih.govnih.gov | Provides direct visual evidence of the droplet structure (e.g., spherical, hexagonal). |
| Electrical Conductivity Measurement | Electrical conductivity of the system. | Helps determine the type of microemulsion (o/w, w/o, or bicontinuous) based on the continuous phase. |
| Viscosity Measurement | Rheological behavior. | Characterizes the flow properties of the microemulsion. |
| Phase Diagrams | Regions of microemulsion formation. | Maps the compositions of oil, water, and surfactant/co-surfactant that lead to the spontaneous formation of a stable microemulsion. |
Analytical and Advanced Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Interfacial Analysis
Spectroscopic methods are indispensable for confirming the chemical identity of Beheneth-2 and probing its molecular orientation at interfaces, which is fundamental to its function as a surfactant.
Vibrational Sum Frequency Generation (VSFG) is a surface-specific, second-order nonlinear optical spectroscopy technique ideal for investigating the molecular structure of interfaces. psu.edunih.gov Due to selection rules, the VSFG process is forbidden in media with inversion symmetry (centrosymmetric media), making it highly sensitive to the interfacial region where this symmetry is inherently broken. researchgate.netmpg.de This allows for the selective probing of molecules at an interface, distinguishing them from molecules in the bulk phases. researchgate.net
In the context of this compound at an air/water or oil/water interface, VSFG can provide detailed information on the orientation of its constituent functional groups. nih.gov By tuning an infrared laser to the vibrational frequencies of specific molecular groups, VSFG spectra reveal the presence and arrangement of these groups at the interface. psu.edu For this compound, this would involve probing the C-H stretching modes of the hydrophobic behenyl alkyl chain and the C-O-C stretching modes of the hydrophilic di-ethylene glycol chain. The polarization dependence of the VSFG signal can be analyzed to determine the average orientation of these chains, revealing how the surfactant molecules align and pack at the interface, which is critical for their emulsifying and stabilizing properties. nih.govosu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful technique for the unambiguous structural elucidation of molecules like this compound. core.ac.ukresearchgate.netbenthamscience.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule. core.ac.uknih.gov
For this compound (C₂₂H₄₅(OCH₂CH₂)₂OH), ¹H NMR spectroscopy would confirm the presence of the long alkyl behenyl chain through signals corresponding to the terminal methyl group (CH₃), the numerous methylene (B1212753) groups (CH₂) within the chain, and the methylene group adjacent to the ether linkage. Distinct signals for the repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) and the terminal hydroxyl group (-OH) would also be present. researchgate.net The integration of these signals provides quantitative information on the number of protons in each environment, confirming the average degree of ethoxylation. nih.gov Hyphenated techniques such as HPLC-NMR can be employed to analyze complex mixtures of fatty alcohol ethoxylates, separating components by their degree of polymerization before NMR analysis. researchgate.netnih.gov
| Functional Group | Typical Chemical Shift (δ, ppm) | Description |
|---|---|---|
| CH₃- (Terminal methyl of behenyl chain) | ~0.88 | Triplet signal from the end of the long alkyl chain. |
| -(CH₂)₂₀- (Methylene groups in behenyl chain) | ~1.25 | Large, broad signal representing the bulk of the alkyl chain. |
| -CH₂-CH₂-O- (Methylene adjacent to ether) | ~3.4-3.5 | Triplet signal, shifted downfield due to the adjacent oxygen atom. |
| -O-CH₂-CH₂-O- (Ethylene oxide units) | ~3.65 | Complex multiplet representing the four protons of each of the two ethylene oxide units. researchgate.net |
| -CH₂-OH (Terminal methylene) | ~3.7 | Triplet signal for the methylene group bonded to the terminal hydroxyl group. |
| -OH (Terminal hydroxyl) | Variable | Broad singlet, chemical shift is concentration and solvent dependent. |
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and confirming the structure of this compound. nih.gov When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of complex mixtures of polyoxyethylene ethers, separating them based on alkyl chain length and the number of ethylene oxide units. maxwellsci.comresearchgate.net
For a volatile derivative of this compound, GC-MS analysis would provide mass spectra characterized by specific fragmentation patterns. maxwellsci.comrestek.com Electron Ionization (EI) often leads to cleavage of the polyether chain, resulting in characteristic fragment ions with masses corresponding to ethylene oxide units (e.g., m/z 45, 89, 133). maxwellsci.com
LC-MS is particularly well-suited for analyzing non-volatile surfactants like this compound directly. researchgate.netthermofisher.com Using soft ionization techniques such as Electrospray Ionization (ESI), the intact molecule can be ionized, typically forming a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.net This allows for the precise determination of the molecular weight distribution of the ethoxymers present in a commercial sample. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural confirmation by analyzing the resulting daughter ions. nih.govnih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.nete-bookshelf.de The resulting spectrum provides a molecular "fingerprint" that can confirm the chemical structure of this compound. libretexts.org
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its different chemical bonds. Analysis of these bands confirms the presence of the key structural components of the molecule. For instance, the ratio of the intensity of the C-O-C ether band to that of the C-H alkyl band can be used to estimate the degree of ethoxylation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300-3500 | O-H stretch (broad) | Terminal hydroxyl group (-OH) |
| ~2918 and ~2850 | C-H stretch (asymmetric and symmetric) | Methylene groups (-CH₂) of the behenyl chain |
| ~1465 | C-H bend (scissoring) | Methylene groups (-CH₂) |
| ~1100 | C-O-C stretch (strong) | Ether linkages of the polyoxyethylene chain researchgate.net |
| ~720 | -CH₂- rock | Long alkyl chain (-CH₂)n, n ≥ 4 vt.edu |
Scattering Techniques for Aggregate and Interface Characterization
Scattering techniques are essential for understanding the self-assembly behavior of surfactants like this compound in solution, particularly the formation and size of micelles.
Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for measuring the size of particles and molecules in suspension, typically in the sub-micron range. researchgate.netmalvernpanalytical.com It is an ideal method for characterizing surfactant micelles, providing information on their size, size distribution, and critical micelle concentration (CMC). malvernpanalytical.com
The technique works by measuring the time-dependent fluctuations in the intensity of light scattered from particles undergoing Brownian motion. researchgate.net These fluctuations are analyzed to determine the translational diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius (or diameter) via the Stokes-Einstein equation. muser-my.com
For this compound, DLS can be used to monitor the formation of micelles as its concentration in an aqueous solution is increased. Below the CMC, only individual surfactant molecules (monomers) are present, and the scattered light intensity is low. researchgate.net As the concentration surpasses the CMC, the molecules self-assemble into micelles, causing a sharp increase in scattered light intensity and the appearance of a particle size distribution corresponding to the micelle aggregates. researchgate.netmalvernpanalytical.com The size of these micelles can be influenced by factors such as concentration, temperature, pH, and the ionic strength of the solution. researchgate.netmuser-my.com
| Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Observation |
|---|---|---|---|
| 0.001 | N/A | N/A | Below CMC, no stable aggregates detected. |
| 0.01 | 10.5 | 0.21 | Above CMC, formation of relatively uniform micelles. |
| 0.1 | 10.8 | 0.19 | Stable micelle size with increasing concentration. |
| 1.0 | 11.2 | 0.23 | Slight increase in micelle size, distribution remains consistent. |
Neutron Reflectometry and Scattering for Interfacial Structure
Neutron-based techniques are powerful, non-destructive tools for analyzing the structure of materials at a molecular level. nih.gov They are particularly well-suited for studying soft matter and interfacial systems, such as those involving surfactants like this compound, due to the unique way neutrons interact with atomic nuclei. nih.govornl.gov A key advantage is the ability to use isotopic substitution (typically replacing hydrogen with deuterium) to alter the neutron scattering contrast without significantly changing the system's chemistry, allowing specific components to be highlighted. nih.gov
Neutron Reflectometry (NR) provides detailed information about the structure of thin films and surfaces, measuring the chemical composition profile perpendicular to an interface. epj-conferences.orgdiva-portal.org In a typical NR experiment involving this compound, a thin layer of the surfactant adsorbed at an air-water or oil-water interface would be analyzed. An incident neutron beam is directed at the interface, and the reflected intensity is measured as a function of the momentum transfer vector (Qz), which is perpendicular to the surface. Interference patterns in the resulting reflectivity profile can be modeled to determine key structural parameters of the adsorbed surfactant layer, such as its thickness, roughness, and density (expressed as Scattering Length Density, or SLD). epj-conferences.org This allows for a precise depiction of how this compound molecules arrange themselves at an interface to stabilize an emulsion.
Neutron Scattering , particularly Small-Angle Neutron Scattering (SANS), is used to determine the size, shape, and arrangement of larger structures in solution, such as micelles. acs.org For a surfactant like this compound, SANS can elucidate the aggregation behavior above its critical micelle concentration (CMC). By analyzing the scattering pattern, researchers can determine the shape (e.g., spherical, cylindrical) and size of the micelles, as well as how these structures are affected by changes in concentration, temperature, or the addition of other components. acs.orgresearchgate.net For instance, studies on similar poly(ethylene oxide) alkyl ethers have used scattering techniques to observe how the hydrophobic portion of the surfactant disrupts the packing of lipid bilayers, a mechanism relevant to the surfactant's interaction with biological membranes. nih.gov
| Parameter | Description | Typical Value Range |
|---|---|---|
| Layer Thickness (Å) | The average thickness of the adsorbed surfactant layer perpendicular to the interface. | 15 - 40 Å |
| Scattering Length Density (SLD) (10⁻⁶ Å⁻²) | A measure of the neutron scattering power of the layer, related to its chemical composition and density. | 1.0 - 5.0 |
| Interfacial Roughness (Å) | A measure of the diffuseness or smearing of the interface between the surfactant layer and the adjacent bulk phases (e.g., air or water). | 3 - 8 Å |
| Solvent Fraction (%) | The volume fraction of solvent (e.g., water) penetrating the hydrophilic portion of the surfactant layer. | 20 - 50% |
Surface and Interfacial Measurement Techniques
The primary function of this compound as a surfactant is to reduce the tension at the interface between immiscible phases, such as oil and water. cosmileeurope.eu Various techniques are employed to quantify this effect and to analyze the resulting colloidal systems.
Tensiometry directly measures surface tension (at a liquid-air interface) or interfacial tension (at a liquid-liquid interface). dataphysics-instruments.com These measurements are fundamental to characterizing the efficiency of a surfactant.
The Wilhelmy plate method is a highly accurate and widely used technique. kruss-scientific.com It involves vertically immersing a thin plate, typically made of platinum, into the liquid and measuring the force exerted on it by a sensitive balance (tensiometer). dynetesting.comwikipedia.org This force is directly related to the surface or interfacial tension. dataphysics-instruments.com By measuring the surface tension of a series of aqueous solutions with increasing concentrations of this compound, one can determine its Critical Micelle Concentration (CMC). The CMC is the concentration at which the surfactant molecules begin to form micelles in the bulk solution, and it corresponds to the point where the surface tension reaches a minimum and plateaus. dynetesting.comethz.ch
Other methods, such as Drop Weight/Volume Tensiometry , determine surface tension by measuring the weight or volume of a drop that detaches from a capillary tip. Bubble Pressure Tensiometry measures the maximum pressure needed to form a gas bubble in the liquid, which is related to the surface tension. Drop Profile Analysis Tensiometry uses the shape of a pendant drop or a sessile bubble to calculate the interfacial tension. nih.govcnr.it These techniques are crucial for evaluating how effectively this compound reduces the energy required to create and maintain the large interfacial area present in an emulsion. Research on similar branched polyoxyethylene ethers has shown they can effectively reduce the surface tension of water to values below 32 mN/m. nih.gov
| Concentration (g/L) | Surface Tension (mN/m) |
|---|---|
| 0.0001 | 65.8 |
| 0.001 | 48.2 |
| 0.01 | 32.1 |
| 0.013 (CMC) | 31.6 |
| 0.1 | 31.5 |
| 1.0 | 31.5 |
Once micelles form, they alter the bulk properties of the solution, which can be monitored using techniques like viscometry and conductivity.
Viscometry measures a fluid's resistance to flow. The formation of micelles, especially large or elongated (wormlike) structures, can significantly increase the viscosity of a surfactant solution. researchgate.netnih.gov For this compound, viscometric measurements as a function of concentration can provide insights into micellar growth and interactions. A sharp increase in viscosity often indicates a transition from small, spherical micelles to larger, entangled aggregates, which is a key factor in determining the texture and stability of creams and lotions. researchgate.netresearchgate.net
Conductivity measures the ability of a solution to conduct an electrical current. While this method is most direct for ionic surfactants, where the CMC is marked by a distinct change in the slope of conductivity versus concentration, it can still provide useful information for non-ionic systems like those with this compound. nih.gov In mixed surfactant systems or in the presence of electrolytes, conductivity measurements can reveal interactions between non-ionic micelles and ions, reflecting changes in ion mobility due to obstruction or association with the micelles. nih.govresearchgate.net
| Concentration vs. CMC | Relative Viscosity | Conductivity Change | Dominant Species |
|---|---|---|---|
| Below CMC | Slight, linear increase with concentration | N/A (for pure non-ionic system) | Monomers |
| At CMC | Inflection point in viscosity increase | N/A (for pure non-ionic system) | Monomers & Micelles in equilibrium |
| Above CMC | Steeper increase in viscosity, may become non-linear if structures grow | N/A (for pure non-ionic system) | Micelles |
Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a colloidal particle or droplet. cosmeticsandtoiletries.comjocpr.com It is a critical parameter for predicting the stability of emulsions. cosmeticsandtoiletries.com Droplets with a high absolute zeta potential (typically > |30| mV) will repel each other, preventing aggregation and coalescence. jocpr.com
| pH of Continuous Phase | Typical Zeta Potential (mV) | Implication for Stability |
|---|---|---|
| 4.0 | -15 mV | Low electrostatic repulsion. |
| 7.0 | -28 mV | Moderate electrostatic repulsion. |
| 9.0 | -35 mV | Good electrostatic repulsion, enhanced stability. |
Computational Modeling and Simulation Approaches
Molecular Dynamics Simulations of Beheneth-2 Self-Assembly
Molecular Dynamics (MD) simulations are a powerful tool for studying the self-assembly of surfactants, including fatty alcohol ethoxylates such as this compound. These simulations track the time evolution of a system of molecules by solving Newton's laws of motion, providing dynamic information about processes like micelle formation, growth, and morphology. Studies utilizing MD simulations have investigated the self-assembly behavior of nonionic surfactants in various systems, including aqueous solutions and emulsions researchgate.netrsc.orgmdpi.com.
MD simulations can reveal how factors such as the length of the hydrophobic alkyl chain and the number of ethylene (B1197577) oxide (EO) units influence the self-assembly process and the resulting aggregate structures. For fatty alcohol ethoxylates, the balance between the hydrophobic tail and the hydrophilic head group (the ethoxylate chain) dictates their behavior in solution. Simulations can show how these molecules arrange themselves to minimize contact between hydrophobic tails and water, leading to the formation of micelles or other ordered structures rsc.orgworldscientific.comscispace.com.
Coarse-grained (CG) MD models are often employed for simulating surfactant self-assembly due to the larger time and length scales involved in these processes compared to atomistic simulations rsc.orgprinceton.eduacs.org. These models group several atoms into single "beads," significantly reducing the computational cost while still capturing the essential physics of the system. CG MD simulations have been successful in reproducing key experimental properties of nonionic surfactants, such as critical micelle concentration (CMC) and aggregation number rsc.orgacs.org. For instance, CG models for alkyl ethoxylates have demonstrated the spontaneous organization of these surfactants into micelles and other bulk structures under appropriate conditions rsc.org.
While specific MD studies focused solely on this compound (C22E2) may not be extensively documented in general searches, the principles and methodologies applied to other fatty alcohol ethoxylates with varying alkyl chain lengths and degrees of ethoxylation are directly relevant. MD simulations can be used to investigate how the relatively long C22 alkyl chain and the short EO chain (n=2) of this compound influence its aggregation behavior, micelle size and shape, and interactions at interfaces. These simulations can provide detailed insights into the molecular mechanisms driving this compound's self-assembly in different environments.
Monte Carlo Simulations for Surfactant Aggregation Behavior
Monte Carlo (MC) simulations offer an alternative computational approach to study surfactant aggregation and phase behavior. Unlike MD, which is deterministic and tracks system dynamics, MC simulations are stochastic and explore the phase space of a system to determine equilibrium properties. This makes MC methods particularly well-suited for investigating thermodynamic properties related to self-assembly, such as critical micelle concentration (CMC) and aggregate size distribution princeton.eduacs.orgprinceton.edunih.gov.
Various MC techniques, including Grand Canonical Monte Carlo (GCMC) and lattice Monte Carlo simulations, have been applied to surfactant systems princeton.edunih.govresearchgate.net. GCMC simulations, for example, can be used to determine the equation of state of surfactant solutions and locate the CMC by simulating systems where the number of surfactant molecules can fluctuate princeton.edu. Lattice models simplify the system by placing molecules or molecular segments on a grid, allowing for the study of larger systems and longer timescales than some off-lattice methods nih.govresearchgate.net.
MC simulations have been used to study the aggregation behavior of various surfactants, providing insights into the formation of micelles, vesicles, and other self-assembled structures acs.org. They can also be used to investigate the mixing behavior of different surfactants and how interactions between molecules affect the properties of mixed aggregates nih.govresearchgate.net.
For this compound, MC simulations could be employed to predict its CMC, study the distribution of aggregate sizes at different concentrations, and investigate how environmental factors like temperature and the presence of other substances influence its aggregation behavior. By modeling the interactions between this compound molecules and the surrounding solvent, MC simulations can help to understand the thermodynamic driving forces behind its self-assembly. Although direct MC studies specifically on this compound were not found, the established application of these methods to nonionic surfactants and ethoxylated alcohols makes them highly relevant for studying this compound's aggregation properties.
Quantitative Structure-Activity Relationships (QSARs) for Predictive Modeling of Functional Properties
Quantitative Structure-Activity Relationships (QSARs) are statistical modeling techniques used to establish a relationship between the chemical structure of compounds and their biological activities or physicochemical properties. In surfactant research, QSAR is widely applied to predict various functional properties based on molecular descriptors that capture different aspects of the surfactant's structure scispace.commdpi.commdpi.comscienomics.comnih.gov.
For fatty alcohol ethoxylates like this compound, QSAR models can be developed to predict properties such as critical micelle concentration (CMC), surface tension, hydrophilic-lipophilic balance (HLB), and even environmental endpoints like toxicity mdpi.comresearchgate.netresearchgate.net. Molecular descriptors used in these models can include parameters related to the length and branching of the alkyl chain (C22 in this compound), the number of ethylene oxide units (n=2 in this compound), molecular weight, volume, surface area, and electronic properties scispace.commdpi.comscienomics.comnih.govnih.gov.
The general formula for a QSAR model is:
Property = f(Molecular Descriptors)
Where 'f' is a mathematical function (e.g., linear regression, machine learning algorithm) that relates the descriptors to the property of interest.
Studies have successfully developed QSAR models for predicting the CMC of nonionic surfactants, demonstrating that structural features, particularly the lengths of the hydrophobic and hydrophilic chains, are key determinants of micellization behavior mdpi.com. For fatty alcohol ethoxylates, the number of carbon atoms in the alkyl chain and the number of EO units are critical descriptors influencing properties like CMC and HLB mdpi.comresearchgate.net.
While specific QSAR models for this compound were not explicitly detailed in the search results, the established methodologies for fatty alcohol ethoxylates allow for the development of such models. By calculating relevant molecular descriptors for this compound and using existing QSAR frameworks developed for similar nonionic surfactants, it is possible to predict its functional properties. This predictive capability can significantly reduce the need for extensive experimental testing during the development and formulation stages.
| Property to Predict | Relevant Molecular Descriptors for this compound | Potential QSAR Approaches |
| Critical Micelle Concentration (CMC) | Alkyl chain length (C22), Number of EO units (2), Molecular weight, Hydrophobicity parameters (e.g., Log P) | Linear Regression, Machine Learning (e.g., Neural Networks) mdpi.comscienomics.comnih.gov |
| Hydrophilic-Lipophilic Balance (HLB) | Number of EO units (2), Alkyl chain length (C22) | Group Contribution Methods, Regression Models mdpi.comresearchgate.net |
| Surface Tension at CMC () | Alkyl chain length (C22), Number of EO units (2), Molecular volume, Surface area | Regression Models, Machine Learning mdpi.comnih.gov |
This table illustrates the types of properties that can be predicted for this compound using QSAR and the relevant structural parameters.
Machine Learning and Artificial Intelligence Applications in Surfactant Research
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into surfactant research to accelerate discovery, predict properties, and optimize formulations osti.govencyclopedia.pubresearchgate.neth5mag.comacs.orgresearchgate.netresearchgate.net. These data-driven approaches can identify complex relationships within large datasets of surfactant structures and properties that might be missed by traditional methods.
In the context of surfactants, ML algorithms can be trained on experimental or computationally generated data to build predictive models for various properties, including CMC, phase behavior, and performance in specific applications scienomics.comnih.govencyclopedia.pubresearchgate.netresearchgate.net. For example, artificial neural networks (ANNs) have been used to predict the CMC of surfactants with high accuracy encyclopedia.pubresearchgate.net. ML models can also be used to predict the phase behavior of surfactant-oil-water systems, which is crucial for applications like enhanced oil recovery and formulation design researchgate.netresearchgate.net.
For this compound and other fatty alcohol ethoxylates, ML and AI can be applied in several ways:
Property Prediction: Developing ML models to predict this compound's CMC, HLB, solubility, and other key properties based on its structure and environmental conditions.
Formulation Optimization: Using AI to explore the vast compositional space of formulations containing this compound and other ingredients to identify optimal mixtures for specific applications (e.g., emulsions, detergents).
Molecular Design: While this compound is a known compound, AI could potentially be used to design novel fatty alcohol ethoxylates with improved or specific properties by modifying the alkyl chain length, branching, or EO distribution.
The use of ML and AI in surfactant research is a rapidly evolving field, offering significant potential to enhance the understanding, design, and application of compounds like this compound by leveraging large datasets and advanced algorithms researchgate.neth5mag.com.
| ML/AI Technique | Application in Surfactant Research Relevant to this compound | Potential Benefits |
| Artificial Neural Networks (ANNs) | Predicting CMC and other physicochemical properties nih.govencyclopedia.pubresearchgate.net | Fast and accurate property prediction, identifying complex relationships |
| Generative Models | Designing novel surfactant structures with desired properties osti.govencyclopedia.pubacs.org | Accelerating the discovery of new surfactants |
| Predictive Modeling | Forecasting surfactant performance in specific applications encyclopedia.pubresearchgate.netresearchgate.net | Optimizing formulations, reducing experimental effort |
| Machine Learning Classifiers | Predicting surfactant phase behavior researchgate.net | Understanding and predicting the behavior of this compound in complex systems |
This table highlights some of the ML/AI techniques and their potential applications related to understanding and utilizing this compound.
Environmental Fate and Biodegradation Kinetics
Metabolite Identification During Degradation Processes
The biodegradation of alcohol ethoxylates results in the formation of various intermediate metabolites before their ultimate conversion to carbon dioxide, water, and biomass. The specific metabolites identified depend on the prevailing degradation pathway.
Studies on long-chain AEs, such as stearyl alcohol ethoxylate (C18), have identified several key classes of metabolites:
Polyethylene (B3416737) Glycols (PEGs): Formed as a result of the central fission of the parent molecule. researchgate.netnih.gov These can be further degraded through the stepwise cleavage of ethylene (B1197577) oxide units. nih.gov
Carboxylated Metabolites: Both the alkyl and ethoxylate chains can be oxidized to form carboxylic acids. nih.govnih.gov This includes fatty acid ethoxylates (formed via ω- and β-oxidation of the alkyl chain) and carboxylated PEGs. nih.gov
Fatty Alcohols: The corresponding fatty alcohol (in this case, behenyl alcohol) is a primary product of the central fission pathway. nih.gov
Short-Chain Acids: Ultimate degradation of the ethylene oxide units can lead to the formation of low-molecular-weight acids such as glyoxylic, oxalic, and formic acids. nih.gov
In vitro metabolism studies using liver enzymes have also identified metabolites resulting from hydroxylation and dehydrogenation of the alkyl chain, followed by shortening of the ethoxylate chain. nih.gov
Methodologies for Assessing Biodegradation in Aqueous Environments
The biodegradability of surfactants like Beheneth-2 is assessed using standardized test methods to ensure consistency and comparability of data. These methods are designed to evaluate both primary and ultimate biodegradation in aqueous environments.
Primary Biodegradation refers to the initial alteration of the chemical structure of the parent surfactant, resulting in the loss of its surfactant properties.
Ultimate Biodegradation is the complete breakdown of the compound into inorganic end-products such as carbon dioxide, water, and mineral salts, along with the production of new microbial biomass.
Commonly employed methodologies for assessing the biodegradability of alcohol ethoxylates include:
Ready Biodegradability Tests (OECD 301 Series): This series of stringent aerobic biodegradation tests is used to determine if a chemical has the potential for rapid and extensive biodegradation in the environment. exxonmobilchemical.com A pass level of at least 60% of the theoretical maximum CO2 production or O2 consumption within a 28-day window indicates that the substance is "readily biodegradable." exxonmobilchemical.com
CO2 Headspace Test (ISO 14593 / OECD 310): This is a specific method for evaluating ultimate aerobic biodegradability by measuring the amount of inorganic carbon produced in sealed vessels. nih.gov
Activated Sludge Die-Away Studies: These tests use microorganisms from activated sludge to simulate the conditions of a wastewater treatment plant and measure the rate of disappearance of the parent compound and the formation of metabolites over time. nih.gov
The analysis of the parent compound and its metabolites during these tests often involves advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately track the degradation process. nih.gov
Advanced Materials Science and Engineering Applications
Beheneth-2 as a Component in Polymer-Surfactant Systems
The incorporation of beheneth functional groups into polymers is a key strategy for modifying the rheology of aqueous dispersions and gels. In systems like Acrylates/Beheneth-25 Methacrylate Copolymers, the long hydrophobic behenyl chains create associative networks. surfactant.top In an aqueous environment, these hydrophobic groups associate with each other and with other hydrophobic components in the formulation, forming temporary, reversible cross-links between polymer chains. researchgate.net This phenomenon, known as associative thickening, leads to a significant increase in viscosity and the formation of a gel-like structure. researchgate.net
The strength of this thickening effect can be modulated by factors such as polymer concentration and the presence of other surfactants. ijcea.org The interaction between the hydrophobic polymer groups and surfactant molecules can form mixed micellar aggregates, which act as effective cross-linkers, further enhancing the viscosity or inducing gelation. researchgate.net This mechanism allows for the creation of formulations with specific flow characteristics, shifting materials from shear-thinning to more Newtonian behavior depending on the concentration and interactions. ijcea.org
| Feature | Mechanism of Action | Resulting Rheological Effect |
| Associative Thickening | Hydrophobic behenyl groups on polymer chains form intermolecular associations (micelle-like junctions) in aqueous solutions. | Significant increase in viscosity and yield stress; formation of gel structures. researchgate.netijcea.org |
| Polymer-Surfactant Interaction | Behenyl groups interact with the hydrophobic tails of other surfactant molecules, forming mixed aggregates that bridge polymer chains. | Enhanced viscosification and potential for gelation, even with anionic surfactants despite electrostatic repulsion. researchgate.net |
| Network Formation | The reversible cross-links created by hydrophobic associations build a transient 3D polymer network. | Shift in flow behavior (e.g., from Newtonian to shear-thinning with a yield stress) and improved suspension stability. ijcea.orgresearchgate.net |
This table illustrates the mechanisms by which this compound moieties, when incorporated into polymers, modify the rheological properties of dispersions and gels.
The beheneth moiety plays a crucial role in systems containing other hydrophobically modified polymers (HMPs). The primary driving force for these interactions is the hydrophobic effect, where the long alkyl chains of the beheneth group and the hydrophobic modifications on the other polymer seek to minimize their contact with water by associating with one another. columbia.edumsu.ru
Role in Nanotechnology and Nanomaterials Synthesis
The unique surfactant properties of this compound and related long-chain alkoxylated alcohols make them valuable in the field of nanotechnology, particularly in the synthesis and stabilization of nanomaterials.
In materials synthesis, surfactants can act as structure-directing agents or templates to control the formation of nanostructures. escholarship.org This template-based approach is a versatile method for producing nanomaterials with controlled shape, size, and morphology. escholarship.orgresearchgate.net this compound, with its distinct hydrophilic and hydrophobic domains, can self-assemble in solution to form micelles or other ordered structures. These assemblies can serve as soft templates or scaffolds for the synthesis of mesoporous materials and other nanostructures. jwent.net
The synthesis process involves the organization of inorganic precursors around the surfactant micelles. After the material is formed, the surfactant template is typically removed through calcination or solvent extraction, leaving behind a nanostructured material with a high surface area and controlled porosity. jwent.net The long behenyl chain of this compound would influence the size of the hydrophobic domains in the template, thereby affecting the final pore size of the synthesized nanostructure. This method allows for the fabrication of materials for applications in catalysis, sensing, and energy storage. escholarship.orgjwent.net
Maintaining the stability of nanoparticle dispersions is crucial for many applications, as nanoparticles have a strong tendency to agglomerate due to attractive van der Waals forces. researchgate.netresearchgate.net Surfactants and polymers containing moieties like beheneth provide stability through a mechanism known as steric stabilization. researchgate.netnih.gov
When this compound or a beheneth-containing polymer adsorbs onto the surface of a nanoparticle, the long, hydrophilic polyethylene (B3416737) glycol chains extend into the surrounding medium. This creates a protective layer that physically prevents the nanoparticles from approaching each other too closely, thus overcoming the attractive forces and preventing aggregation. researchgate.netnih.gov The thickness and density of this adsorbed layer are critical for effective stabilization. nih.gov This method is highly effective for preparing stable, concentrated nanoparticle suspensions required in materials technology, cosmetics, and pharmacy. nih.govnih.gov
| Stabilization Mechanism | Description | Key Factors |
| Steric Hindrance | Adsorption of this compound or beheneth-containing polymers forms a protective layer on the nanoparticle surface. The hydrophilic chains extend into the solvent, creating a physical barrier that prevents particles from aggregating. researchgate.netnih.gov | Length and density of the hydrophilic (PEG) chain; affinity of the hydrophobic (behenyl) group for the nanoparticle surface. |
| Electrostatic Repulsion | While primarily a steric stabilizer, ionic co-polymers containing beheneth can also introduce surface charges, leading to coulombic repulsion between particles, further enhancing stability. researchgate.neteuropeanpharmaceuticalreview.com | Surface charge density; ionic strength of the dispersion medium. |
This table summarizes the primary mechanisms through which this compound and related compounds stabilize nanoparticle dispersions.
Function as an Excipient in Advanced Delivery Systems (Mechanism-Focused)
In pharmaceuticals, excipients are inactive substances that are essential for the manufacture, stability, and delivery of the active pharmaceutical ingredient (API). americanpharmaceuticalreview.comappleacademicpress.com this compound, as a non-ionic surfactant, serves several mechanistic functions in advanced drug delivery systems, such as nanoemulsions, solid lipid nanoparticles, and amorphous solid dispersions. nih.govnbinno.com
The primary mechanism of action is solubilization enhancement for poorly water-soluble drugs. nbinno.com this compound can form micelles in aqueous media, encapsulating the hydrophobic drug molecule within the micellar core. This effectively increases the drug's apparent solubility and dissolution rate. nih.gov
Furthermore, this compound acts as a stabilizer in nano-particulate systems designed for drug delivery. nih.gov In oil-in-water nanoemulsions, it positions itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of nanodroplets. This stabilization is critical for the shelf-life and in-vivo performance of the delivery system. researchgate.net In solid dispersions, surfactants like this compound can disrupt the formation of a drug-rich barrier at the dissolving interface and improve the miscibility between the drug and a polymer carrier in the presence of water, thereby promoting a more rapid and complete release of the API. nih.gov These functions are crucial for developing effective formulations for oral, topical, and parenteral administration. americanpharmaceuticalreview.comappleacademicpress.com
Solubilization of Hydrophobic Compounds in Nanocontainers
The limited aqueous solubility of many active pharmaceutical ingredients (APIs) and other bioactive compounds presents a significant hurdle in their formulation and bioavailability. Nanocontainers, such as nanoemulsions, offer a promising strategy to overcome this challenge by encapsulating hydrophobic molecules within a lipid core, effectively dispersing them in an aqueous medium. This compound, and its longer-chain counterpart Beheneth-25, can play a crucial role as emulsifiers in the formation of these nanostructures.
Non-ionic surfactants, like this compound, are integral to the stability of nanoemulsions. mdpi.com They reduce the interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets and preventing their coalescence. ekb.eg The oil phase of these nanoemulsions serves as a reservoir for hydrophobic drugs, enhancing their solubilization and enabling their delivery in an aqueous-based formulation. The selection of an appropriate surfactant is critical and is based on its ability to effectively emulsify the chosen oil phase and maintain the stability of the resulting nanoemulsion.
Table 1: General Characteristics of Nanoemulsions for Hydrophobic Drug Solubilization
| Characteristic | Description | Typical Range |
| Droplet Size | The average diameter of the oil droplets dispersed in the aqueous phase. Smaller droplet sizes generally lead to better stability and bioavailability. | 20 - 200 nm |
| Polydispersity Index (PDI) | A measure of the heterogeneity of the droplet sizes in the nanoemulsion. A lower PDI indicates a more uniform size distribution. | < 0.3 |
| Zeta Potential | The measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. It is a key indicator of the stability of colloidal dispersions. | > ±30 mV for good stability |
| Encapsulation Efficiency | The percentage of the drug that is successfully entrapped within the nanocarrier. | Varies depending on formulation |
This table represents typical values for nanoemulsions and is not specific to this compound due to a lack of available data.
Formation of Nanostructures for Active Component Encapsulation and Release
Beyond solubilization, the formation of well-defined nanostructures is essential for the effective encapsulation and subsequent controlled release of active components. This compound and related compounds can contribute to the creation of various nanocarriers, including nanoemulsions and potentially other vesicular systems like niosomes. These nanostructures protect the encapsulated active ingredient from degradation and can be designed to release their payload in a controlled manner.
The release of an active compound from a nanocarrier is governed by several factors, including the composition and structure of the carrier, the physicochemical properties of the active ingredient, and the external environment. pharmaexcipients.com For nanoemulsions, the release can occur through diffusion of the active from the oil droplets into the surrounding aqueous phase. The rate of release can be modulated by altering the composition of the nanoemulsion, such as the type of oil and the concentration of the surfactant.
In the context of controlled release, the surfactant layer formed by molecules like this compound at the oil-water interface can act as a barrier, influencing the diffusion rate of the encapsulated compound. The characteristics of this interfacial film, which are dependent on the properties of the surfactant, can be tailored to achieve a desired release profile, ranging from rapid to sustained release. nih.gov
Detailed research findings and specific data on the use of this compound in forming nanostructures for the controlled release of active components are limited in publicly accessible scientific literature. However, the principles of drug delivery from nanocarrier systems provide a framework for understanding its potential role.
Table 2: Factors Influencing Active Component Release from Nanocarriers
| Factor | Influence on Release |
| Nanocarrier Composition | |
| Oil Phase Viscosity | Higher viscosity can slow down the diffusion of the active component. |
| Surfactant Concentration | Can affect the integrity and permeability of the interfacial film. |
| Surfactant Chain Length (e.g., this compound vs. Beheneth-25) | Longer chains may form a more rigid interfacial layer, potentially slowing release. |
| Active Component Properties | |
| Molecular Weight | Smaller molecules generally diffuse faster. |
| Lipophilicity | The partitioning of the active between the oil and aqueous phases influences the release rate. |
| External Conditions | |
| Temperature | Higher temperatures can increase diffusion rates. |
| pH | Can affect the stability of the nanocarrier and the solubility of the active component. |
This table outlines general principles of controlled release from nanocarriers and is not based on specific data for this compound.
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Beheneth-2 Synthesis
The production of fatty alcohol ethoxylates, including this compound, typically involves the reaction of fatty alcohols with ethylene (B1197577) oxide jiahua.comatamanchemicals.com. This process often utilizes alkaline catalysts and high temperatures, and can result in undesirable byproducts like 1,4-dioxane (B91453) atamanchemicals.comwikipedia.org. Future research in this area is directed towards developing more environmentally benign synthesis methods.
Green chemistry approaches for ethoxylation aim to reduce or eliminate the use of hazardous substances and minimize waste generation scholarsresearchlibrary.comjapsonline.comekb.egekb.eg. This could involve exploring alternative catalysts, such as solid catalysts or enzymes, that operate under milder conditions and offer improved selectivity, potentially leading to a narrower distribution of ethoxylation degrees and reduced byproduct formation pcc.eugoogle.com. The use of renewable feedstocks for both the fatty alcohol and the ethylene oxide components is another key aspect of green synthesis jiahua.comlamberti.com. Research into utilizing fatty alcohols derived from sustainable plant-based sources and exploring bio-based routes to ethylene oxide could contribute to a more sustainable production lifecycle for this compound jiahua.comlamberti.comyeserchem.comwindows.net.
Comparative studies evaluating the environmental impact of ethoxylated fatty alcohols derived from different sources and synthesized via various methods are also part of this research direction frontiersin.orgpjoes.com. These studies often assess biodegradability and toxicity to aquatic organisms to determine the most environmentally friendly options frontiersin.orgpjoes.com. For instance, research has compared the environmental impact of dodecanolethoxylates with ethoxylated rapeseed acid methyl esters, finding the latter to exhibit higher biodegradability and lower aquatic toxicity frontiersin.orgpjoes.com. While this compound was not specifically mentioned in this comparative study, the methodologies and findings are relevant to understanding the environmental considerations for different ethoxylated lipid derivatives.
In Situ and Operando Characterization of this compound at Complex Interfaces
This compound functions as an emulsifier due to its amphiphilic structure, which allows it to reside at interfaces between immiscible phases, such as oil and water cosmileeurope.euvenus-goa.com. Understanding the behavior of this compound molecules at these interfaces in real-time and under relevant conditions (in situ and operando) is crucial for optimizing its performance and exploring new applications mdpi.comaps.orgcam.ac.ukresearchgate.netrsc.orgd-nb.info.
Emerging characterization techniques that allow for the study of interfaces without disrupting the system are of particular interest mdpi.comaps.orgcam.ac.ukresearchgate.netrsc.orgd-nb.info. Techniques such as sum-frequency generation spectroscopy, neutron reflectivity, and atomic force microscopy can provide insights into the molecular arrangement, orientation, and dynamics of this compound at interfaces aps.orgcam.ac.ukresearchgate.net. In situ studies can monitor changes in interfacial structure and properties as a function of environmental factors like temperature, pressure, or the presence of other components aps.orgcam.ac.ukresearchgate.net. Operando studies take this a step further by characterizing the interface while a process is actively occurring, such as emulsification or stabilization mdpi.com.
Research in this area could involve studying the formation and stability of emulsions stabilized by this compound using in situ imaging techniques, or investigating its interaction with other ingredients at complex interfaces found in formulated products nih.govmdpi.com. For example, studies on the characterization of interfaces relevant for efficient photoinduced reactions highlight the importance of understanding interfacial structures at the microscopic level in complex chemical environments cam.ac.ukresearchgate.net. While these studies may not directly involve this compound, the techniques and principles are applicable to understanding surfactant behavior at various interfaces.
Integration of Multiscale Modeling with Experimental Data
Predictive modeling can significantly accelerate the development and optimization of materials and formulations containing this compound. Multiscale modeling approaches, which bridge different length and time scales, offer a powerful tool for understanding the behavior of this compound from the molecular level to the macroscopic level acs.orgbegellhouse.comumich.eduhumanbrainproject.eunih.govresearchgate.netamazon.com.
This involves integrating computational techniques such as molecular dynamics simulations to study the behavior of individual this compound molecules and their interactions, with mesoscopic or macroscopic models that describe the collective behavior of many molecules in a system, such as emulsion stability or rheology acs.orgumich.edu. Experimental data from characterization techniques can be used to validate and refine these models acs.orgumich.edu.
Future research will focus on developing more accurate and efficient multiscale models specifically for systems containing this compound acs.orgumich.edu. This could involve developing force fields that accurately describe the interactions of this compound with water, oil, and other common formulation ingredients. Integrating experimental data from techniques like rheology and scattering can help validate the predictions of these models regarding macroscopic properties influenced by this compound nih.govmdpi.com. Multiscale modeling has been applied to study the rheological properties of complex fluids containing surfactants and fatty alcohols, demonstrating its potential in this area acs.orgumich.edu.
Exploration of this compound in Smart and Responsive Materials
Smart materials are designed to respond to external stimuli, such as temperature, light, or chemical changes, by altering their properties wur.nlartstation.comkhm.de. The ability of surfactants like this compound to self-assemble and form various structures in solution makes them interesting candidates for incorporation into smart and responsive material systems.
Future research could explore the use of this compound in the design of responsive gels, emulsions, or films wur.nl. For example, systems could be developed where the emulsifying or rheological properties are altered by a change in temperature or pH, triggered by the behavior of this compound or formulations containing it. While direct research on this compound in smart materials is not extensively documented in the search results, the broader field of smart materials and the use of surfactants in such systems suggest potential avenues for exploration wur.nlartstation.comkhm.de. Research into smart materials for applications like controlled release or responsive coatings could potentially incorporate this compound as a component influencing interfacial properties or self-assembly behavior.
Data Table: Relevant Research Areas and Methodologies
| Research Area | Emerging Methodologies | Potential Application to this compound |
| Green Chemistry Approaches for Synthesis | Alternative Catalysis (e.g., solid catalysts, enzymes), Utilization of Renewable Feedstocks | Developing more sustainable routes for this compound production with reduced environmental impact and byproduct formation. |
| In Situ and Operando Characterization at Complex Interfaces | Sum-Frequency Generation Spectroscopy, Neutron Reflectivity, Atomic Force Microscopy | Understanding molecular behavior and interactions of this compound at oil-water or other relevant interfaces in real-time. |
| Integration of Multiscale Modeling with Experimental Data | Molecular Dynamics Simulations, Mesoscopic Modeling, Experimental Validation | Predicting and optimizing formulation properties influenced by this compound, such as emulsion stability and rheology. |
| Exploration in Smart and Responsive Materials | Design of Responsive Gels, Emulsions, Films | Developing materials where this compound contributes to stimulus-responsive behavior, such as changes in viscosity or structure. |
Q & A
Q. What standardized methods are recommended for synthesizing and characterizing Beheneth-2 in laboratory settings?
Methodological Answer:
- Synthesis: Use controlled ethoxylation of behenic acid under inert atmospheres (e.g., nitrogen) with molar ratios documented in supplementary materials .
- Characterization: Employ GC-MS for purity analysis, FT-IR for functional group identification, and NMR (¹H/¹³C) for structural confirmation. Tabulate retention indices and spectral peaks against known standards (Table 1).
- Reproducibility: Follow IUPAC protocols for reagent handling and report reaction conditions (temperature, catalyst concentration) with ≤5% variability .
Q. Table 1: Common Characterization Techniques for this compound
| Technique | Parameters Measured | Acceptable Error Margins |
|---|---|---|
| GC-MS | Purity (%) | ±1.5% |
| FT-IR | C-O-C stretch (cm⁻¹) | ±5 cm⁻¹ |
| ¹H NMR | Ethoxy group integration | ±0.05 ppm |
Q. How to design a statistically robust experiment to assess this compound’s surfactant properties?
Methodological Answer:
- Variables: Define independent variables (e.g., pH, temperature) and dependent variables (e.g., critical micelle concentration, CMC). Use factorial design to minimize confounding factors .
- Sample Size: Calculate using power analysis (α=0.05, β=0.2) to ensure generalizability. Include triplicate measurements for error reduction .
Advanced Research Questions
Q. How to resolve contradictions in reported CMC values for this compound across studies?
Methodological Answer:
- Data Triangulation: Compare experimental conditions (e.g., ionic strength, instrumentation) from 10+ peer-reviewed studies. Use meta-analysis to identify outliers .
- Error Source Analysis: Apply ANOVA to isolate variables causing discrepancies (e.g., temperature fluctuations ±2°C account for 12% variance) .
- Recommendation: Propose a unified protocol with tolerances for key parameters (e.g., ±0.5 pH units) .
Q. What computational modeling approaches validate this compound’s molecular interactions in complex matrices?
Methodological Answer:
- Molecular Dynamics (MD): Simulate this compound’s behavior in aqueous/organic interfaces using force fields (e.g., CHARMM36). Validate with experimental CMC data (R² ≥0.85) .
- Limitations: Address force field inaccuracies for ethoxylate chains >10 units via iterative refinement .
Q. How to identify research gaps in this compound’s applications using systematic literature reviews?
Methodological Answer:
- Search Strategy: Use Boolean operators (e.g., "this compound AND (biocompatibility OR toxicity)") across Scopus, PubMed, and Web of Science. Limit to 2015–2025 publications .
- Gap Analysis: Code themes (e.g., "environmental impact," "drug delivery") with software like NVivo. Identify understudied areas (e.g., biodegradation pathways, cited in <5% of papers) .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
